Diphenyliodonium Perchlorate

概要

説明

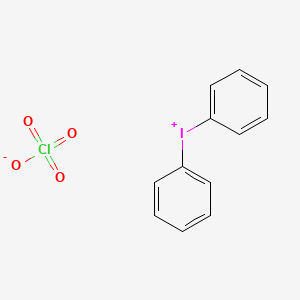

Diphenyliodonium Perchlorate is an organoiodine compound known for its role as a photoinitiator in various chemical processes. It is a white to almost white crystalline powder with the molecular formula C12H10ClIO4. This compound is particularly notable for its ability to generate reactive species upon exposure to light, making it valuable in photopolymerization and other photochemical applications .

準備方法

Synthetic Routes and Reaction Conditions: Diphenyliodonium Perchlorate can be synthesized through the reaction of iodobenzene with a suitable oxidizing agent in the presence of perchloric acid. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through recrystallization and drying to achieve the desired quality .

化学反応の分析

Types of Reactions: Diphenyliodonium Perchlorate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by its ability to generate reactive iodine species.

Reduction: The compound can be reduced to form iodobenzene and other iodine-containing products.

Substitution: It can undergo nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols, amines, and carboxylates can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Iodobenzene, phenyl radicals.

Reduction: Iodobenzene, phenyl iodide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Photochemical Applications

1.1 Photo-Acid Generators

Diphenyliodonium perchlorate is primarily utilized as a photo-acid generator (PAG) in photolithography and related processes. PAGs are crucial in the production of chemically amplified resists, which are essential for microfabrication in the semiconductor industry. The compound exhibits photosensitivity at wavelengths of 365 nm and 405 nm, making it suitable for advanced photolithographic techniques .

1.2 Mechanisms of Action

Upon exposure to light, diphenyliodonium salts decompose to release protons, thereby lowering the pH of the surrounding medium. This protonation can initiate various chemical reactions, enhancing the resolution and quality of micro-patterns created on substrates . The efficiency of these reactions is significantly influenced by the presence of co-initiators and sensitizers that facilitate electron transfer processes .

Radical Polymerization

2.1 Initiator for Polymerization Reactions

This compound serves as an effective initiator for radical polymerization processes under UV or visible light irradiation. It can generate reactive radicals that initiate the polymerization of acrylates and methacrylates, which are widely used in coatings, adhesives, and dental materials .

2.2 Kinetic Studies

Recent studies have shown that different substitution patterns on diphenyliodonium salts can alter their reactivity and efficiency as polymerization initiators. For instance, the kinetics of polymerization can be optimized by selecting appropriate substituents on the iodonium salt . The ability to tune these properties makes this compound a versatile tool in material science.

Environmental and Health Considerations

3.1 Toxicological Studies

Research has indicated that while this compound itself may not exhibit mutagenic properties, its perchlorate component has been linked to thyroid disruption in both humans and animals . Understanding these effects is crucial for assessing the safety of using this compound in industrial applications.

3.2 Regulatory Aspects

Due to concerns over perchlorate's impact on human health, particularly regarding thyroid function, regulatory bodies have set guidelines for its permissible levels in drinking water and industrial effluents . This highlights the importance of monitoring and managing exposure when utilizing this compound in various applications.

Case Studies and Research Findings

作用機序

The mechanism of action of Diphenyliodonium Perchlorate involves the generation of reactive species upon exposure to light. When irradiated, the compound undergoes homolytic cleavage to produce phenyl radicals and iodine species. These reactive intermediates can initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved include the activation of monomers in polymerization and the generation of reactive oxygen species in biological systems .

類似化合物との比較

Diphenyliodonium Hexafluorophosphate: Similar in structure and function, but with different anionic counterpart.

Triarylsulfonium Salts: Another class of photoinitiators with similar applications but different reactivity profiles.

Diaryliodonium Chloride: Shares similar photochemical properties but differs in solubility and stability.

Uniqueness: Diphenyliodonium Perchlorate is unique due to its high efficiency as a photoinitiator and its ability to generate a wide range of reactive species. Its perchlorate anion provides distinct solubility and stability characteristics compared to other iodonium salts, making it particularly useful in specific industrial and research applications.

生物活性

Diphenyliodonium perchlorate (DPI) is a compound that has garnered interest due to its unique properties and potential applications in various fields, particularly in photochemistry and as a photoacid generator. This article delves into the biological activity of DPI, emphasizing its effects on cellular mechanisms, mutagenicity, and potential therapeutic applications.

This compound is characterized by its diphenyliodonium cation paired with a perchlorate anion. The molecular structure allows for significant reactivity under light, which is central to its application in photoacids. The compound exhibits photosensitivity, making it suitable for use in chemically amplified resists for photolithography.

Biological Activity Overview

The biological activity of DPI can be categorized into several key areas:

-

Mutagenicity and Toxicity

- Studies have indicated that DPI does not exhibit mutagenic properties. In tests using the Ames assay, DPI was shown to have a negative result, indicating no mutagenic effect on bacterial strains TA-100 and TA-98, which are commonly used for assessing mutagenicity .

- However, the perchlorate component has been associated with thyroid disruption, which could indirectly affect biological systems when DPI is metabolized or interacts with biological tissues .

-

Effects on Thyroid Function

- Perchlorate is known to inhibit iodide uptake in the thyroid gland, leading to decreased production of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). This inhibition can have significant developmental consequences, particularly during gestation and early life stages .

- Research has shown that exposure to perchlorate can lead to alterations in synaptic transmission in the brain, potentially impacting cognitive functions .

-

Cellular Mechanisms

- At high concentrations, diphenyliodonium compounds can influence calcium ion dynamics within muscle cells, enhancing excitation-contraction coupling. This effect may have implications for muscle physiology and pharmacological applications .

- The environmental applications of DPI also include its use as a photoacid generator in polymer chemistry, where it facilitates chemical reactions upon exposure to light .

Case Studies

Several studies illustrate the biological effects of DPI and its components:

- Study on Synaptic Transmission : A study involving developmental exposure to perchlorate demonstrated that it could alter synaptic transmission in rats. This research highlighted the importance of thyroid hormones in neurodevelopmental processes .

- Ames Test Results : In a controlled experiment assessing the mutagenic potential of DPI, it was found that the compound did not induce mutations in the tested bacterial strains. This result supports the conclusion that DPI may be safe from a genetic toxicity standpoint .

Data Table: Summary of Biological Effects

| Study Reference | Focus Area | Findings |

|---|---|---|

| Greer et al., 2002 | Thyroid Function | Dose-dependent decrease in radioactive iodine uptake; no significant change in serum T4 levels. |

| Developmental Exposure Study | Neurodevelopmental Effects | Altered synaptic transmission; reduced T4 levels correlated with increased TSH levels. |

| Ames Test Results | Mutagenicity | Negative results; no mutagenic effects observed in bacterial strains TA-100 and TA-98. |

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting and quantifying diphenyliodonium perchlorate in environmental or biological samples?

Methodological Answer:

- Infrared Spectrophotometry : Diphenyliodonium chloride can precipitate perchlorate ions for identification via strong absorption bands at 1080–1140 cm⁻¹ and 620–634 cm⁻¹ in KBr discs. This method is effective for milligram-level detection but requires prior separation to avoid interference from anions like nitrate .

- LC/MS with Isotopic Confirmation : Use mass spectrometry to monitor perchlorate at m/z 83 (partial fragmentation of ClO₄⁻) and confirm via the natural isotopic ratio of ³⁵Cl/³⁷Cl (~3.0655). Isotopically labeled perchlorate (¹⁸O LP) serves as an internal standard to enhance selectivity and calibration accuracy .

- Practical Quantitation Limits (PQL) : For aqueous, soil, and biota samples, PQLs are established using EPA procedures, with method detection limits (MDLs) validated via sensitivity studies .

Q. How can researchers assess the thyroid-disrupting effects of this compound in model organisms?

Methodological Answer:

- Chronic Exposure Protocols : Expose organisms (e.g., threespine stickleback) to varying perchlorate concentrations (e.g., 10–100 ppm) from fertilization to maturity. Measure thyroid follicle hyperplasia via histology and quantify T3/T4 hormone levels using immunoassays. Note that compensatory mechanisms (e.g., increased thyroid follicles) may mask hormone level changes at higher doses .

- Gonadal Development Analysis : In females, count early-stage ovarian follicles; in males, evaluate spermatogenic stages. Correlate findings with embryonic androgen disruptions to infer endocrine interference .

Q. What synthesis routes are validated for this compound in laboratory settings?

Methodological Answer:

- Precipitation Reactions : Use diphenyliodonium chloride to precipitate perchlorate ions from solution. Validate purity via IR spectroscopy (see Question 1) or X-ray diffraction .

- Safety Considerations : Avoid concentrated acids or reducing agents during synthesis, as perchlorate exhibits strong oxidant properties under these conditions .

Advanced Research Questions

Q. How should researchers address non-monotonic dose-response curves observed in perchlorate toxicity studies?

Methodological Answer:

- Case Study : In chronic exposure experiments, T3/T4 levels in stickleback did not decrease at higher doses (30–100 ppm) but dropped significantly at 10 ppm. This suggests compensatory thyroid hyperplasia masking hormone disruption.

- Recommendations :

- Include multiple endpoints (morphological, histological, hormonal).

- Test broader dose ranges (e.g., 1–200 ppm) to capture threshold effects.

- Use longitudinal sampling to track temporal changes in compensation mechanisms .

Q. What strategies minimize interference from sulfate or other anions during perchlorate detection?

Methodological Answer:

- Mass Spectrometry Adjustments : Monitor m/z 83 instead of m/z 99 to avoid sulfate interference. Confirm perchlorate via isotopic ratios (³⁵Cl/³⁷Cl) and retention time alignment with internal standards .

- Chemical Separation : Pre-treat samples with fuming HCl to remove nitrates/halates or use ion chromatography to isolate perchlorate before analysis .

Q. How can perchlorate exposure in human populations be modeled using biomonitoring data?

Methodological Answer:

- Community-Based Studies : Collect urine (perchlorate), hair (toxic metals), and blood (thyroid hormones) from cohorts with/without thyroid disorders. Use multivariate regression to model dose-response relationships while controlling for confounders (e.g., dietary iodine) .

- Exposure Biomarkers : Reference geometric mean doses from national surveys (e.g., NHANES) but adjust for regional factors (e.g., dairy consumption in Imperial Valley, CA, where doses exceeded national levels by 70%) .

Q. Data Contradiction and Resolution

Q. Why do some studies report no morphological changes in perchlorate-exposed organisms despite gonadal disruptions?

Resolution : Thyroid follicle hyperplasia may compensate for hormonal deficits, preserving gross morphology while altering reproductive pathways. Prioritize histological and molecular endpoints over external phenotypes in study design .

Q. How do discrepancies in perchlorate toxicity thresholds arise across studies?

Resolution : Variability stems from differences in:

- Exposure Duration : Acute vs. chronic protocols.

- Species Sensitivity : Stickleback vs. mammalian models.

- Analytical Methods : LC/MS (high sensitivity) vs. immunoassays (potential cross-reactivity) .

Q. Methodological Best Practices

- Detection Limits : Validate MDLs using EPA/DoD guidelines for environmental samples .

- Toxicity Studies : Include positive controls (e.g., known thyroid inhibitors) and negative controls (e.g., solvent-only exposures) .

- Data Reporting : Disclose isotopic confirmation ratios (³⁵Cl/³⁷Cl) and internal standard recovery rates to ensure reproducibility .

特性

IUPAC Name |

diphenyliodanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJGNDIWCVQJJZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClIO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599382 | |

| Record name | Diphenyliodanium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75007-13-5 | |

| Record name | Diphenyliodanium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。